molecular formula C13H25ClN2O2 B2885250 Tert-butyl 7-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate hydrochloride CAS No. 2361644-63-3

Tert-butyl 7-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate hydrochloride

Cat. No.: B2885250
CAS No.: 2361644-63-3
M. Wt: 276.81
InChI Key: AXONUZBMIDETFA-UHFFFAOYSA-N
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Description

Tert-butyl 7-(aminomethyl)-5-azaspiro[34]octane-5-carboxylate hydrochloride is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate;hydrochloride typically involves multiple steps. The starting materials and reagents are carefully selected to ensure the formation of the desired spirocyclic structure. Common synthetic routes include the use of tert-butyl esters and azaspiro compounds, which undergo a series of reactions such as nucleophilic substitution and cyclization under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions are typically optimized to achieve high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Tert-butyl 7-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of tert-butyl 7-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 7-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
  • Tert-butyl 7-(aminomethyl)-5-azaspiro[3.4]octane-2-carboxylate

Uniqueness

Tert-butyl 7-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

tert-butyl 7-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-9-10(8-14)7-13(15)5-4-6-13;/h10H,4-9,14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXONUZBMIDETFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC12CCC2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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